molecular formula C12H12N2O3S2 B12457465 (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester CAS No. 207853-76-7

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester

Cat. No.: B12457465
CAS No.: 207853-76-7
M. Wt: 296.4 g/mol
InChI Key: TYXZJDHELRGQTC-UHFFFAOYSA-N
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Description

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester is a complex organic compound with a unique structure that combines a benzothiazole ring with an acetylamino group and a sulfanyl-acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the cyclization of 2-aminothiophenol with acetic anhydride to form 6-acetylaminobenzothiazole. This intermediate is then reacted with chloroacetic acid methyl ester in the presence of a base, such as sodium hydroxide, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The acetylamino group can be reduced to an amino group using reducing agents such as lithium aluminum hydride.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid (for nitration), halogens (for halogenation)

Major Products

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Amino derivatives

    Substitution: Nitrated or halogenated benzothiazole derivatives

Scientific Research Applications

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6-Amino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester
  • (6-Acetylamino-benzothiazol-2-ylsulfanyl)-propionic acid methyl ester
  • (6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid ethyl ester

Uniqueness

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester is unique due to the presence of both an acetylamino group and a sulfanyl-acetic acid methyl ester moiety, which confer distinct chemical and biological properties

Biological Activity

(6-Acetylamino-benzothiazol-2-ylsulfanyl)-acetic acid methyl ester is a compound belonging to the class of benzothiazole derivatives, which are known for their diverse biological activities. This article provides a comprehensive review of its biological activities, including antimicrobial, anticancer, and other therapeutic potentials, along with relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular structure can be represented as follows:

Property Details
Molecular Formula C10H12N2O2S2
Molecular Weight 240.34 g/mol
IUPAC Name This compound

The presence of the benzothiazole moiety contributes to its biological activity, particularly its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and fungi like Candida albicans.

Case Study: Antimicrobial Efficacy

In a study published in 2012, a series of 2-mercaptobenzothiazole derivatives demonstrated notable antifungal activity with minimum inhibitory concentrations (MIC) as low as 15.6 μg/mL against Candida albicans . These findings suggest that modifications to the benzothiazole structure can enhance antimicrobial properties.

Anticancer Properties

The anticancer potential of benzothiazole derivatives has been explored extensively. The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with specific cellular pathways.

Research Findings

A study highlighted that compounds with similar structures to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .

Additional Biological Activities

Beyond antimicrobial and anticancer activities, derivatives of this compound have been investigated for other therapeutic effects:

  • Antimycobacterial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, indicating potential in treating tuberculosis .
  • Anti-inflammatory Effects : Certain studies have reported that benzothiazole derivatives can inhibit inflammatory pathways, suggesting their use in treating inflammatory diseases.

The biological activity of this compound is primarily mediated through its interaction with enzymes and receptors involved in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting processes such as cell signaling and metabolic pathways.

Table: Mechanisms Associated with Biological Activities

Activity Mechanism
AntimicrobialInhibition of cell wall synthesis
AnticancerInduction of apoptosis; inhibition of proliferation
Anti-inflammatoryModulation of inflammatory cytokines

Properties

CAS No.

207853-76-7

Molecular Formula

C12H12N2O3S2

Molecular Weight

296.4 g/mol

IUPAC Name

methyl 2-[(6-acetamido-1,3-benzothiazol-2-yl)sulfanyl]acetate

InChI

InChI=1S/C12H12N2O3S2/c1-7(15)13-8-3-4-9-10(5-8)19-12(14-9)18-6-11(16)17-2/h3-5H,6H2,1-2H3,(H,13,15)

InChI Key

TYXZJDHELRGQTC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)OC

Origin of Product

United States

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